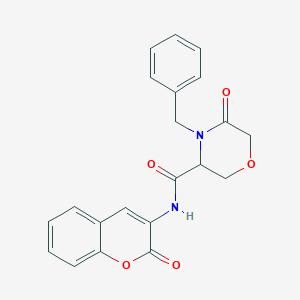

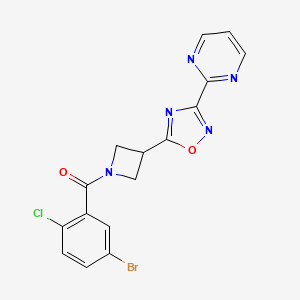

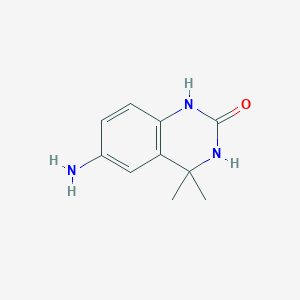

![molecular formula C18H19N3O2 B2492690 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2380058-10-4](/img/structure/B2492690.png)

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines under microwave-assisted, solvent-free conditions, yielding good yields. The structures of these compounds are typically confirmed through IR, (1)H NMR, and mass spectroscopy, with some being characterized by single-crystal X-ray diffraction analysis (Zheng, Shao, Zhao, & Miao, 2011).

Molecular Structure Analysis

Detailed molecular structure analysis is often performed using spectroscopic techniques, including IR and NMR spectroscopy, and crystallography. These analyses provide insights into the compound's molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding their reactivity and properties. For instance, representative compounds have been characterized by X-ray diffraction, revealing their crystalline structure and confirming their synthesized forms (Zheng et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives undergo various chemical reactions, including cyclocondensations and interactions with nucleophiles, to yield a wide range of products with potential biological activities. These reactions are influenced by the compound's functional groups and the reaction conditions, such as solvents and catalysts, which can be optimized for desired outcomes.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental measurements and can be influenced by the compound's molecular structure and substitution patterns.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, play a significant role in the compound's applications. For example, the voltammetric behavior of related compounds has been studied to understand their anodic oxidation mechanisms, which is essential for developing new materials and pharmaceuticals (Costea, Bercean, Badea, Gerdes, & Jordis, 2006).

Scientific Research Applications

Synthesis and Biological Activity : A study reported the synthesis and biological activity of novel 3H-1,5-Benzodiazepine derivatives, including the chlorination and condensation of related compounds, leading to biologically active 1,5-benzodiazepines which were screened for antimicrobial, antifungal, and anthelmintic activity (Kumar & Joshi, 2007).

Inhibition Against Lung Cancer Cells : Another study synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibition against the growth of A549 and H322 lung cancer cells. The compounds showed dose-dependent inhibitory effects (Zheng et al., 2011).

Cytotoxicity of Derivatives : Derivatives of the pyrazolo[1,5-a]pyrazin-4-one compound were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Potential Agents Against Lung Cancer : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed the capability to inhibit the growth of A549 lung cancer cells in dosage- and time-dependent manners (Zhang et al., 2008).

Synthesis of Novel Phosphonylbenzyl Derivatives : A study focused on synthesizing pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives with a phosphonylbenzyl chain in position 7. These compounds were explored as potential antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao et al., 2008).

Anti-inflammatory and Anti-cancer Activities : Pyrazolo[1,5-a]pyrimidine derivatives were synthesized under ultrasound irradiation and screened for their anti-inflammatory and anti-cancer activity, showing promising results (Kaping et al., 2016).

CRF1 Antagonists for Anxiety and Depression : The synthesis and activity of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives as corticotropin releasing factor receptor-1 (CRF1) antagonists were investigated, which may be potential anxiolytic or antidepressant drugs (Gilligan et al., 2009).

Synthesis of Fluorescent Compounds : A study reported the synthesis of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. These compounds' optical properties were investigated, including their UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).

Photosynthetic Electron Transport Inhibitors : Pyrazole derivatives, including the related pyrazolo[1,5-a]pyrazin-4-one, were explored as potential inhibitors of photosynthetic electron transport, exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

Synthesis and Antimitotic Activity : The synthesis and antimitotic activity of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate were studied, with both S- and R-isomers showing activity in biological systems (Temple & Rener, 1992).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the interest in similar pyrazolo[1,5-a]pyrazine derivatives for their antiproliferative effects . Additionally, the tunable photophysical properties of similar compounds suggest potential applications in materials science .

properties

IUPAC Name |

5-but-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-5-10-20-11-12-21-17(18(20)22)13-16(19-21)14-6-8-15(9-7-14)23-4-2/h3,6-9,11-13H,1,4-5,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOTWXGKWMSFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

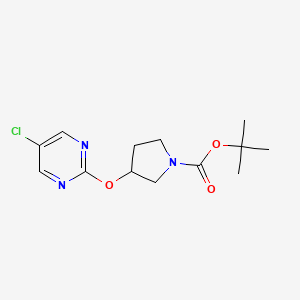

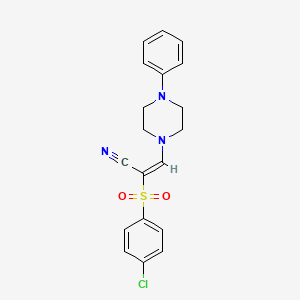

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

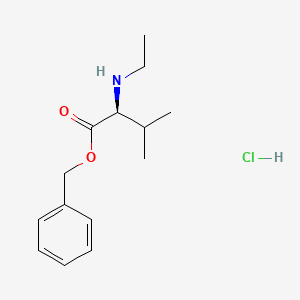

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

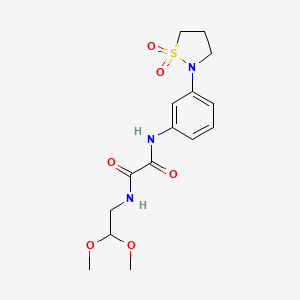

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)